2-Methoxy-4-(2-methylimidazol-1-yl)aniline
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Facile Synthesis and Antimicrobial Activity : A study demonstrates the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which include variants with methoxy groups, showing significant antibacterial and antifungal activity against various microbial strains (Banoji et al., 2022).
Enzyme Inhibition
- Potential Enzyme Inhibitors : Research indicates the synthesis of substituted anilines, including methoxy and methyl groups, as potential inhibitors of the H+/K+ ATPase enzyme, crucial in gastric acid secretion regulation (Adelstein et al., 1988).
Environmental and Chemical Reactions
- Oxidation in Environmental Settings : A study evaluating the oxidation of aniline and other primary aromatic amines by manganese dioxide reveals insights into their transformation in mineralogical and soil/water environments (Laha & Luthy, 1990).
Catalytic Applications
- Palladium Complexes and Catalysis : Research on palladium complexes of (benzoimidazol-2-ylmethyl)amine ligands highlights their use as catalysts in the methoxycarbonylation of olefins, indicating significant implications in chemical synthesis processes (Tshabalala et al., 2015).
Fluorescence and Chemosensors
- Fluorescence Probes and Chemosensors : Studies have demonstrated the use of substituted anilines in the development of fluorescence probes for biological imaging and chemosensors for detecting specific ions, like aluminum in living cells (Umeda et al., 2011), (Shree et al., 2019).
Antiviral Research
- Antiviral Evaluation : The synthesis of aniline derivatives and their evaluation in antiviral activities demonstrate their potential in addressing viral infections, including RNA and DNA viruses (Desideri et al., 2019).
Mechanism of Action
Mode of Action
Imidazole-containing compounds, which include this compound, are known for their broad range of chemical and biological properties . They have been used in the development of new drugs with various biological activities .
Biochemical Pathways
Imidazole derivatives show different biological activities, suggesting that they may interact with multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methoxy-4-(2-methylimidazol-1-yl)aniline are not fully understood yet. It is known that imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
The cellular effects of this compound are currently under investigation. Given the broad range of biological activities exhibited by imidazole derivatives , it is plausible that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. Based on the known properties of imidazole derivatives , it is possible that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-methoxy-4-(2-methylimidazol-1-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-5-6-14(8)9-3-4-10(12)11(7-9)15-2/h3-7H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPTXNJJCNXGOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.